The compound is derived from the indole framework, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Specifically, it falls under the category of indole carboxylic acids, which are known for their ability to interact with various biological targets. The specific structural modifications in 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid enhance its potency as an enzyme inhibitor, particularly against fructose-1,6-bisphosphatase.
The synthesis of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid typically involves several key steps:
Detailed studies have shown that optimizing these conditions can significantly enhance the yield and purity of the final product, making it suitable for biological evaluation .
The molecular formula of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid is .
Crystallographic studies have provided insights into the spatial arrangement of these functional groups, confirming their role in binding interactions .
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid primarily participates in enzyme inhibition reactions:
These interactions are significant for understanding metabolic regulation and potential therapeutic applications in conditions like diabetes.
The mechanism by which 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid exerts its effects involves:
Research utilizing X-ray crystallography has elucidated these interactions at a molecular level, providing a framework for further drug design .
These properties are critical for pharmacokinetic studies and formulation development .
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid has several notable applications:
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) is a potent allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis. FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate (F1,6-BP) to fructose-6-phosphate and inorganic phosphate, a critical step governing hepatic glucose production. Under physiological conditions, FBPase is allosterically inhibited by adenosine monophosphate (AMP), which binds to a regulatory site distinct from the catalytic domain. MDL-29951 mimics AMP by binding to the same allosteric site, thereby suppressing FBPase activity and reducing hepatic glucose output. This mechanism is particularly relevant in type 2 diabetes mellitus (T2DM), where dysregulated gluconeogenesis contributes to fasting hyperglycemia. X-ray crystallography confirms that MDL-29951 occupies the AMP binding pocket, inducing conformational changes that stabilize the inactive T-state of the enzyme [1] [4] [8].
Table 1: Key Properties of MDL-29951 as an FBPase Inhibitor
Property | Detail |
---|---|
Target Enzyme | Fructose-1,6-bisphosphatase (FBPase) |
Mechanism | Allosteric inhibition at the AMP site |
Biological Role | Suppresses gluconeogenesis by inhibiting F1,6-BP hydrolysis |
Structural Confirmation | Binding confirmed via X-ray crystallography |
Therapeutic Relevance | Potential for reducing hyperglycemia in type 2 diabetes |
Originally identified as MDL-29951, this compound was first synthesized as an antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a target for neurological disorders. During pharmacological screening, it was serendipitously discovered to inhibit FBPase at micromolar concentrations (IC₅₀ = 2.5 μM). This dual activity highlighted the compound's polypharmacology but redirected focus toward metabolic applications. Structural optimization efforts by Pfizer and subsequent research groups retained the indole-2-carboxylic acid core while exploring substitutions at positions 3, 4, 6, and 7 to enhance FBPase affinity. The dichloro and carboxyethyl moieties proved critical for anchoring the molecule to hydrophobic and charged residues within the AMP site, respectively [1] [4] [6].
The design of MDL-29951 capitalizes on evolutionary and biophysical principles governing allosteric sites:
Table 2: Contrasting Features of Catalytic vs. Allosteric Sites in Enzymes
Feature | Catalytic Sites | Allosteric Sites |
---|---|---|
Evolutionary Conservation | High (Score: 0.94) | Low (Score: 0.58) |
Amino Acid Composition | Enriched in charged residues (Lys, Asp, Glu) | Dominated by hydrophobic residues (Leu, Val, Met) |
Functional Role | Substrate binding/transformation | Regulatory signal integration |
Inhibitor Design | Challenged by substrate mimicry | Enables non-competitive mechanisms |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7